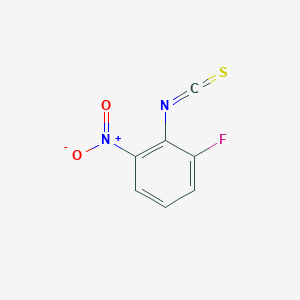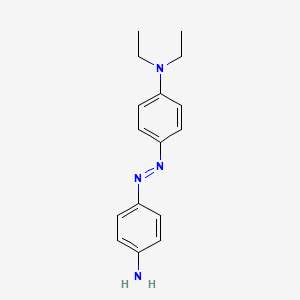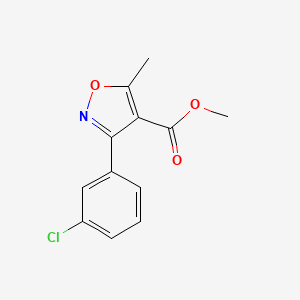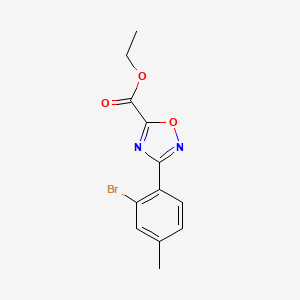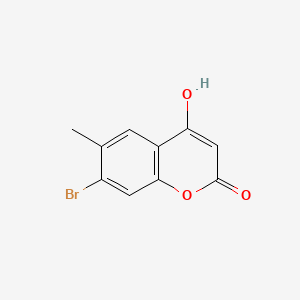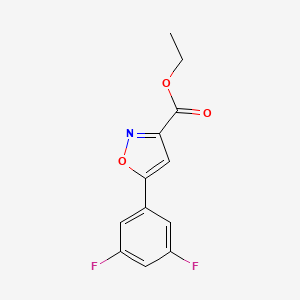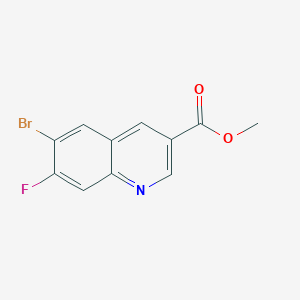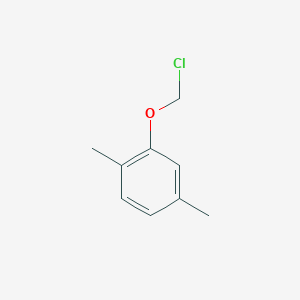
2-(Chloromethoxy)-1,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethoxy)-1,4-dimethylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where two methyl groups are attached to the 1 and 4 positions, and a chloromethoxy group is attached to the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,4-dimethylbenzene typically involves the chloromethylation of 1,4-dimethylbenzene (p-xylene). This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of methoxy derivatives or other substituted products.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethoxy)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethoxy)-1,4-dimethylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products with different biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethoxy)-1,3-dimethylbenzene: Similar structure but with different positional isomerism.
2-(Chloromethoxy)-1,4-diethylbenzene: Similar functional groups but with ethyl instead of methyl groups.
2-(Methoxymethyl)-1,4-dimethylbenzene: Similar structure but with a methoxymethyl group instead of a chloromethoxy group.
Uniqueness
2-(Chloromethoxy)-1,4-dimethylbenzene is unique due to its specific substitution pattern and the presence of both chloromethoxy and methyl groups
Eigenschaften
Molekularformel |
C9H11ClO |
|---|---|
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
2-(chloromethoxy)-1,4-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-8(2)9(5-7)11-6-10/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
DFHDAAPIPNQQMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


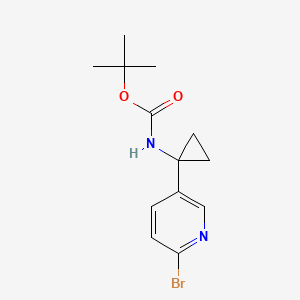


![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
